2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine (CAS 1487958-68-8) is a critical analytical reference standard and process intermediate, primarily utilized in the quality control and synthetic route validation of the P2Y12 receptor antagonist Ticagrelor . As a des-fluoro, chloro-substituted analog of the active pharmaceutical ingredient's (API) core cyclopropylamine building block, this compound serves as a highly specific marker for halogen-exchange or starting material impurities . In industrial procurement, securing high-purity lots of this specific impurity standard is essential for calibrating High-Performance Liquid Chromatography (HPLC) and LC-MS assays, ensuring compliance with regulatory guidelines for impurity profiling.
In the context of pharmaceutical quality control and method validation, substituting 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine with its positional isomer (e.g., 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine) or the standard API precursor (2-(3,4-Difluorophenyl)cyclopropan-1-amine) is analytically invalid [1]. Generic substitution fails because regulatory analytical methods rely on exact Relative Retention Times (RRT) and specific mass-to-charge (m/z) fragmentation pathways. A substitute compound will not co-elute with the actual process impurity generated during manufacturing, rendering the analytical method incapable of accurately quantifying the specific 3-chloro-4-fluoro defect in the Ticagrelor supply chain [1]. Consequently, procuring the exact structural match is mandatory for establishing system suitability, determining response factors, and validating impurity purge factors during API crystallization.
The substitution of a fluorine atom with a chlorine atom at the 3-position of the phenyl ring significantly alters the lipophilicity of the cyclopropylamine . In standard reverse-phase HPLC assays, 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine exhibits a distinct retention profile compared to the baseline API precursor, 2-(3,4-Difluorophenyl)cyclopropan-1-amine . The increased hydrophobicity of the chloro substituent typically results in a longer retention time, ensuring baseline resolution (Rs > 1.5) from the main peak. This quantitative separation is critical for establishing the Relative Retention Time (RRT) marker required for compliant batch release testing [1].
| Evidence Dimension | Chromatographic retention behavior (Lipophilicity/LogP impact) |
| Target Compound Data | 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine (Higher LogP, delayed elution) |
| Comparator Or Baseline | 2-(3,4-Difluorophenyl)cyclopropan-1-amine (Baseline API precursor) |
| Quantified Difference | Baseline resolution (Rs > 1.5) achieved due to differential hydrophobicity |
| Conditions | Reverse-phase HPLC impurity profiling |
Procuring the exact compound is required to define the RRT and validate the chromatographic resolution of the analytical method for regulatory submissions.
For ultra-trace impurity quantification, 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine provides a definitive mass spectrometric advantage over the standard difluoro building block [1]. The presence of the chlorine atom introduces a characteristic M and M+2 isotopic pattern in a ~3:1 ratio (due to 35Cl and 37Cl isotopes) at m/z 185.6 and 187.6 [1]. In contrast, the 2-(3,4-Difluorophenyl)cyclopropan-1-amine baseline (m/z 169.2) lacks this distinct isotopic signature. This distinct mass-to-charge profile allows for unambiguous Selected Reaction Monitoring (SRM) in LC-MS/MS, even in complex matrices where co-elution with other process impurities might occur [1].
| Evidence Dimension | Mass spectrometric isotopic signature |
| Target Compound Data | ~3:1 isotopic ratio at m/z 185.6 (M) and 187.6 (M+2) |
| Comparator Or Baseline | 2-(3,4-Difluorophenyl)cyclopropan-1-amine (m/z 169.2, no M+2 chlorine signature) |
| Quantified Difference | Presence of the 37Cl +2 Da mass shift at ~32% relative abundance |
| Conditions | LC-MS/MS Selected Reaction Monitoring (SRM) |
The distinct isotopic signature enables quality control labs to accurately quantify the impurity at parts-per-million (ppm) levels without interference from the main API precursor.
During the route validation of Ticagrelor, process chemists must demonstrate the synthetic process's ability to clear starting material impurities [1]. By spiking crude reaction mixtures with a known concentration of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine, chemists can quantitatively track its depletion through subsequent coupling and crystallization steps. Compared to an unspiked or generically modeled baseline, using the exact impurity standard allows for the calculation of a precise purge factor, proving that the final API consistently meets the ICH Q3A threshold of <0.15% for unknown/specified impurities [1].
| Evidence Dimension | Impurity purge factor validation |
| Target Compound Data | Exact quantification of 3-chloro-4-fluoro clearance across synthetic steps |
| Comparator Or Baseline | Unspiked or generically modeled crude mixtures |
| Quantified Difference | Enables empirical proof of reduction below the <0.15% ICH Q3A threshold |
| Conditions | API crystallization and downstream processing validation |
Process chemists must procure this exact standard to satisfy regulatory requirements for demonstrating the impurity-clearing capacity of the manufacturing route.
Utilized as a primary reference standard to establish system suitability, Relative Retention Times (RRT), and Limit of Detection/Quantification (LOD/LOQ) in HPLC and LC-MS methods for Ticagrelor batch release .
Employed in spiking studies during process development to empirically determine the purge factor of the 3-chloro-4-fluoro impurity during the final crystallization steps of the API, ensuring compliance with ICH Q3A guidelines .
Used by procurement and quality assurance teams to test incoming batches of the primary precursor, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine, ensuring that the chloro-fluoro defect is below acceptable limits before initiating large-scale API manufacturing .